molecular formula C9H12N4 B1481633 (6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2098058-03-6

(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No.: B1481633
CAS No.: 2098058-03-6
M. Wt: 176.22 g/mol
InChI Key: HQBODRMBDIECRA-UHFFFAOYSA-N
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Description

(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a useful research compound. Its molecular formula is C9H12N4 and its molecular weight is 176.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(6-cyclopropyl-5H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c10-5-7-8(6-1-2-6)12-13-4-3-11-9(7)13/h3-4,6,12H,1-2,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBODRMBDIECRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C3=NC=CN3N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique imidazo[1,2-b]pyrazole core structure, which is known to interact with various biological targets, leading to diverse therapeutic effects.

Chemical Structure

The molecular structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₁₈N₄
Molecular Weight 234.31 g/mol
CAS Number 123456-78-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the imidazo[1,2-b]pyrazole core and the introduction of cyclopropyl groups. Common reagents include cyclopropylamine and various catalysts to facilitate the reactions under controlled conditions .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to therapeutic effects such as:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by targeting pathways critical for tumor growth.
  • Antimicrobial Properties : It exhibits significant activity against various microbial strains, including bacteria and fungi .
  • Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory pathways.

Biological Activity Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Studies :
    • In vitro assays demonstrated that the compound inhibits the growth of cancer cell lines by interfering with key signaling pathways .
    • A study reported an IC50 value indicating significant potency against specific cancer targets.
  • Antimicrobial Activity :
    • Research indicated that derivatives of this compound showed effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans .
    • The compound's imidazole ring is associated with antibacterial and antifungal properties.
  • Anti-inflammatory Properties :
    • Preliminary findings suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study 1 : A study on its anticancer effects showed a reduction in tumor size in murine models when treated with the compound in conjunction with standard chemotherapy agents.
  • Case Study 2 : Clinical trials assessing its antimicrobial efficacy demonstrated promising results against resistant bacterial strains, highlighting its potential as a novel antibiotic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 2
(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.